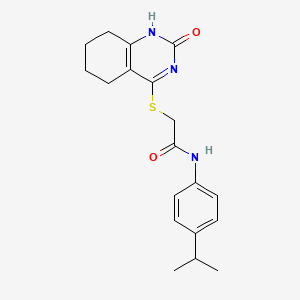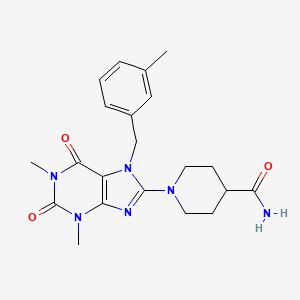
1-(1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer possible characteristics and uses for the compound .
Synthesis Analysis
The synthesis of related piperidine-4-carboxamide derivatives typically involves multi-step chemical reactions. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] involved lithiation followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization . Similarly, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides required a series of steps to achieve the desired inotropic activity . These methods suggest that the synthesis of the compound would also require careful planning and execution of multiple chemical reactions.
Molecular Structure Analysis
The molecular structure of piperidine-4-carboxamide derivatives is critical for their biological activity. For example, the triazine heterocycle was essential for the potency and selectivity of soluble epoxide hydrolase inhibitors . The presence of specific functional groups and the overall three-dimensional structure of the molecule can greatly influence its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of piperidine-4-carboxamide derivatives can be influenced by the substituents on the piperidine ring and the nature of the linked moieties. For instance, the enzyme and cellular characterization of 1-benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one and its analogues showed selective inhibition of CARM1, which is important for hormone-dependent tumors . This suggests that the compound may also participate in selective chemical reactions based on its structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine-4-carboxamide derivatives, such as solubility, stability, and reactivity, are crucial for their biological application. The optimization of these properties was important for the identification of a useful tool compound for in vivo investigation of soluble epoxide hydrolase inhibitors . The compound would likely require similar optimization to ensure its effectiveness and suitability for potential biological applications.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Research has explored compounds structurally related to 1-(1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide, emphasizing their synthesis and potential biological activities. For instance, Bhatia et al. (2016) studied the synthesis of xanthene derivatives and their potential antiasthmatic activity, focusing on compounds with the xanthene nucleus due to their vasodilatory activity. The study highlighted the significance of electron-withdrawing groups in contributing to the compounds' activity, indicating a direction for future pharmacological studies to develop potent anti-asthmatic compounds (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
Structure-Activity Relationships and Anticonvulsant Activity
Another area of interest is the investigation of structure-activity relationships and the anticonvulsant potential of related compounds. Ho, Crider, and Stables (2001) synthesized and evaluated a variety of analogs for anticonvulsant activity, identifying structural features that contribute to increased activity. Their research provides insights into the design of potential therapeutic agents for seizure disorders, leveraging the structural framework similar to 1-(1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide (Ho, Crider, & Stables, 2001).
Propriétés
IUPAC Name |
1-[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-13-5-4-6-14(11-13)12-27-16-18(24(2)21(30)25(3)19(16)29)23-20(27)26-9-7-15(8-10-26)17(22)28/h4-6,11,15H,7-10,12H2,1-3H3,(H2,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMRGPNBKGPQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-ethyl-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B3003696.png)

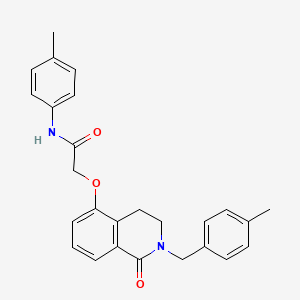
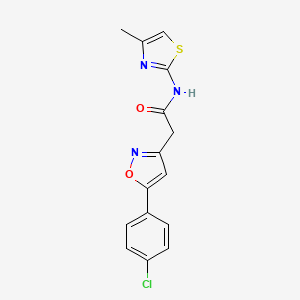
![1-(benzo[d]isoxazol-3-yl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B3003702.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)
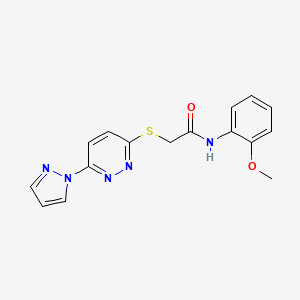
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)
![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
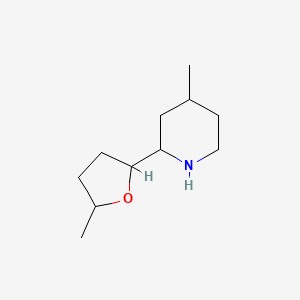
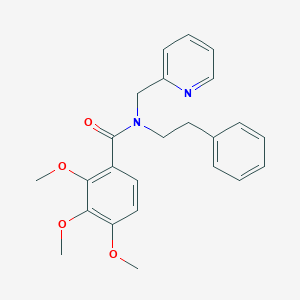
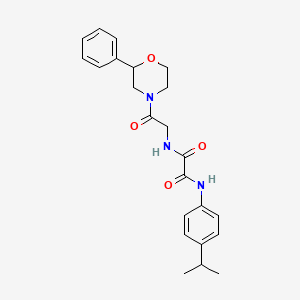
![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/no-structure.png)
